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Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzonitrile

Cat. No.: B1338046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Formyl-4-hydroxybenzonitrile

with two structurally related and commercially available alternatives: 4-hydroxybenzonitrile

(also known as 4-cyanophenol) and salicylaldehyde (2-hydroxybenzaldehyde). This objective

analysis, supported by experimental data, aims to assist researchers in distinguishing these

compounds and understanding their unique spectral features, which is crucial for reaction

monitoring, quality control, and structural elucidation in drug discovery and development.

Executive Summary
3-Formyl-4-hydroxybenzonitrile is a trifunctional aromatic compound containing hydroxyl,

formyl, and cyano groups. Its spectroscopic properties are a composite of the electronic and

vibrational effects of these functionalities. In comparison, 4-hydroxybenzonitrile lacks the formyl

group, and salicylaldehyde lacks the cyano group. These differences lead to distinct patterns in

their respective NMR, IR, and Mass Spectra, allowing for unambiguous identification. This

guide presents the available spectroscopic data for these compounds in a comparative format

and outlines the general experimental protocols for acquiring such data.
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The following tables summarize the key spectroscopic data for 3-Formyl-4-hydroxybenzonitrile

and its alternatives.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent

Chemical Shift (δ) in ppm
(Integration, Multiplicity,
Coupling Constant J in Hz,
Assignment)

3-Formyl-4-hydroxybenzonitrile Methanol-d4

7.60 (2H, d, J = 8.2 Hz, H7 and

H8), 7.47 (1H, dd, J = 8.4, 2.2

Hz, H17), 7.43 (1H, d, J = 2.1

Hz, H16)[1]

CDCl3

7.38 – 7.35 (2H, m), 7.20 (1H,

td, J = 7.7, 1.3 Hz), 7.08 (1H,

dd, J = 7.2, 1.2 Hz), 6.89 –

6.83 (2H, m), 6.76 – 6.74 (1H,

m), 6.55 (1H, d, J = 7.7 Hz)[2]

4-Hydroxybenzonitrile DMSO-d6

10.55 (1H, s, OH), 7.70 (2H, d,

J = 8.8 Hz, Ar-H), 6.95 (2H, d,

J = 8.8 Hz, Ar-H)

Salicylaldehyde Benzene

9.15 (1H, s, CHO), 6.92 (1H,

d), 6.80 (1H, t), 6.70 (1H, d),

6.45 (1H, t)[3]

Note: Assignment of protons for 3-Formyl-4-hydroxybenzonitrile in CDCl3 is not explicitly

provided in the source.
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Compound Solvent Chemical Shift (δ) in ppm

3-Formyl-4-hydroxybenzonitrile Data Not Available

Quantitative ¹³C NMR data for

the pure compound was not

found in the searched

literature. Solid-state ¹³C NMR

data for a polymer derivative

has been reported but is not

representative of the

monomer.

4-Hydroxybenzonitrile DMSO-d6

160.5 (C-OH), 134.1 (Ar-CH),

119.2 (CN), 116.5 (Ar-CH),

103.9 (C-CN)[4]

Salicylaldehyde Benzene
196.5 (CHO), 162.2, 136.7,

133.7, 120.9, 119.4, 117.7[3]
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Compound Technique
Key Vibrational
Frequencies (cm⁻¹) and
Assignments

3-Formyl-4-hydroxybenzonitrile Data Not Available

A detailed, authenticated IR

spectrum with peak

assignments for the pure

compound was not found in

the searched literature. FT-IR

data for a polymer derivative

has been mentioned but is not

directly comparable.

4-Hydroxybenzonitrile KBr disc

~3300-3000 (O-H stretch,

broad), 2225 (C≡N stretch),

1600, 1500 (C=C aromatic

stretch)[4]

Salicylaldehyde Neat or KBr

~3200 (O-H stretch, broad,

intramolecular H-bond), 2850,

2750 (C-H stretch of CHO),

1665 (C=O stretch), 1600,

1480 (C=C aromatic stretch)[5]

[6]

Table 4: Mass Spectrometry (MS) Data
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Compound Ionization Method
Key m/z values and
interpretations

3-Formyl-4-hydroxybenzonitrile ESI+

Molecular Ion [M+H]⁺ expected

at m/z 148.0393. Experimental

mass spectrometry data with

fragmentation patterns was not

found in the searched

literature.[1]

4-Hydroxybenzonitrile EI 119 (M⁺), 91, 64[7]

Salicylaldehyde EI
122 (M⁺), 121 (M-H)⁺, 93,

65[8][9]

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific

parameters should be optimized for the instrument in use and the sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. Ensure the

solid is fully dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field

is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then

optimized through a process called "shimming" to obtain sharp spectral lines.

Acquisition of ¹H NMR Spectrum: A standard one-pulse experiment is typically used. Key

parameters to set include the spectral width, number of scans, and relaxation delay. For

quantitative results, the relaxation delay should be at least five times the longest T₁

relaxation time of the protons of interest.

Acquisition of ¹³C NMR Spectrum: A proton-decoupled experiment is standard to produce a

spectrum with single lines for each unique carbon atom. A larger number of scans is required

compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure

good contact between the sample and the crystal. This is a common and convenient method

for solid samples.

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and

atmosphere (e.g., CO₂ and water vapor).

Sample Spectrum: Acquire the spectrum of the sample. The spectrum is typically recorded in

the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The resulting spectrum is usually displayed in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to

ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile

for Electrospray Ionization - ESI).

Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized.

ESI is a "soft" ionization technique suitable for polar molecules, often producing a protonated

molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that can cause

fragmentation of the molecule.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. For structural elucidation, tandem mass spectrometry

(MS/MS) can be performed to fragment a selected ion and analyze its fragments.
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Visualization of Experimental Workflow and
Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the different techniques and the information they provide.
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Caption: Experimental workflow for the spectroscopic analysis of a solid organic compound.
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Spectroscopic Techniques

Information Gained
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Caption: Relationship between spectroscopic methods and the structural information they

provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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